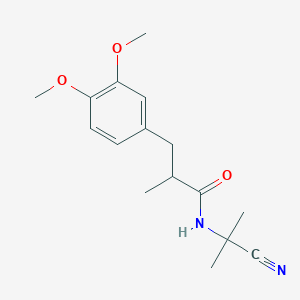
N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate various physiological processes in the body. URB597 has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, and inflammation.
作用機序
N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids. By inhibiting FAAH, N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide increases the levels of endocannabinoids in the body, which can help alleviate pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide has been shown to increase the levels of endocannabinoids in the body, which can help alleviate pain and inflammation. It has also been shown to increase the levels of anandamide, a natural compound that regulates mood and anxiety. N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide has been shown to have a good safety profile and does not produce the psychoactive effects associated with other cannabinoids.
実験室実験の利点と制限
N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide has several advantages for lab experiments, including its high selectivity for FAAH and its ability to increase the levels of endocannabinoids without producing psychoactive effects. However, N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide has some limitations, including its low solubility in water and its potential to interact with other enzymes in the body.
将来の方向性
There are several future directions for research on N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide, including its potential use in treating other diseases, such as cancer and neurodegenerative disorders. N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide has also been studied for its potential use in enhancing memory and cognitive function. Further research is needed to fully understand the therapeutic potential of N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide and its mechanism of action.
合成法
N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide can be synthesized using various methods, including the reaction of 3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid with N-(1-cyano-1-methylethyl)imidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with methylamine to yield N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide.
科学的研究の応用
N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, and inflammation. It has been shown to increase the levels of endocannabinoids in the body, which can help alleviate pain and inflammation. N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide has also been studied for its potential use in treating anxiety disorders, as it can increase the levels of anandamide, a natural compound that regulates mood and anxiety.
特性
IUPAC Name |
N-(2-cyanopropan-2-yl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(15(19)18-16(2,3)10-17)8-12-6-7-13(20-4)14(9-12)21-5/h6-7,9,11H,8H2,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYJWBRVORRIJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C(=O)NC(C)(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[5-[(4-bromophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2605655.png)

![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2605660.png)
![2-amino-1-(3,5-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2605662.png)
![Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2605663.png)
![(Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2605664.png)
![1-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclopropane-1-carboxamide](/img/structure/B2605665.png)
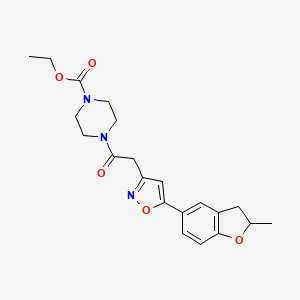
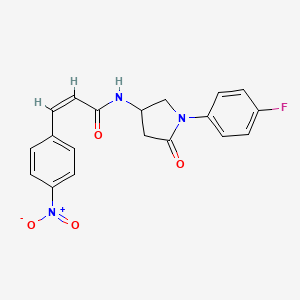
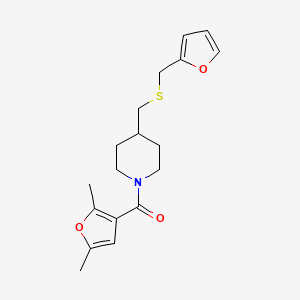
![3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)

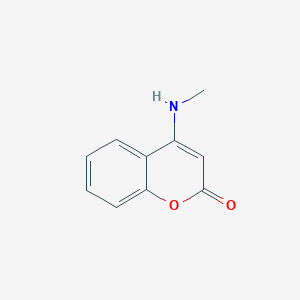
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-6-yl)methanone](/img/structure/B2605677.png)